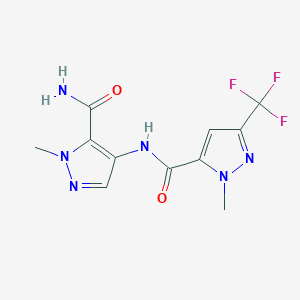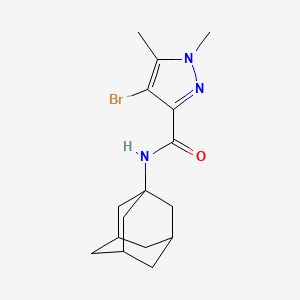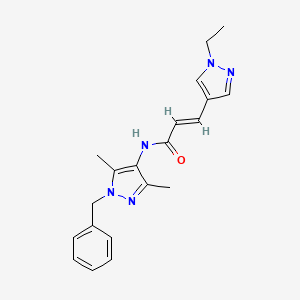![molecular formula C19H17BrN4O5 B14930336 N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated indole core and a nitrophenoxy acetohydrazide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by the introduction of the propyl group. The resulting intermediate is then reacted with a nitrophenoxy acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, potentially altering the compound’s properties.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxidized derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce different functional groups, leading to a range of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: In industrial settings, the compound may be used in the development of new chemical processes or as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests it may bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The brominated indole core and nitrophenoxy acetohydrazide moiety may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propyl group and the nitrophenoxy acetohydrazide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propriétés
Formule moléculaire |
C19H17BrN4O5 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
N-(5-bromo-2-hydroxy-1-propylindol-3-yl)imino-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H17BrN4O5/c1-2-9-23-14-8-7-12(20)10-13(14)18(19(23)26)22-21-17(25)11-29-16-6-4-3-5-15(16)24(27)28/h3-8,10,26H,2,9,11H2,1H3 |
Clé InChI |
NRKXBNAWSNZUEX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)

![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14930294.png)


![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14930337.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B14930342.png)
![{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid](/img/structure/B14930348.png)
